2-NP-AOZ

Description

Structure

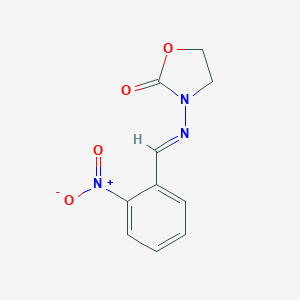

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c14-10-12(5-6-17-10)11-7-8-3-1-2-4-9(8)13(15)16/h1-4,7H,5-6H2/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYXOGZWSSNLON-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)N1/N=C/C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19687-73-1 | |

| Record name | 2-Oxazolidone, 3-((o-nitrophenyl)methyleneamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019687731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-NP-AOZ: Structure, Properties, and Analytical Significance

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a comprehensive overview of 2-NP-AOZ. It is crucial to note that this compound (3-[[(2-nitrophenyl)methylene]amino]-2-oxazolidinone) is not a therapeutic agent or a drug candidate. Instead, it is a derivatized metabolite of the nitrofuran antibiotic, furazolidone.[1][2] Its primary application is as a reference standard for the analytical detection of furazolidone residues in food products of animal origin.[3][4] The information on biological activity and signaling pathways provided herein is based on the parent compound, furazolidone, and the broader class of oxazolidinone antibiotics to which the core metabolite structure belongs, in order to provide a relevant context for drug development professionals.

Chemical Structure and Properties of this compound

This compound is formed from the tissue-bound metabolite of furazolidone, 3-amino-2-oxazolidinone (AOZ), through acid hydrolysis and subsequent derivatization with o-nitrobenzaldehyde.[1] This process creates a stable, detectable molecule for analytical assays.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 3-[[(2-nitrophenyl)methylene]amino]-2-oxazolidinone[1] |

| Alternate Names | 3-(2-Nitrobenzylidenamino)-2-oxazolidinone[4], NPAOZ[1] |

| CAS Number | 19687-73-1[1][3][4][5] |

| Molecular Formula | C10H9N3O4[1][3][4] |

| Molecular Weight | 235.20 g/mol [2][4] |

| SMILES | O=C1OCCN1/N=C/C2=C(--INVALID-LINK--=O)C=CC=C2[1] |

| InChI Key | OHYXOGZWSSNLON-YRNVUSSQSA-N[1] |

Physicochemical Properties

| Property | Value |

| Physical State | Solid[1] |

| Solubility | Slightly soluble in Chloroform and Methanol[1][3] |

| Storage Temperature | -20°C[1][3] |

| Purity | ≥95%[1] |

Hypothetical Biological Activity and Mechanism of Action

While this compound itself is not biologically active, its core structure is derived from furazolidone, a nitrofuran antibiotic, and contains an oxazolidinone ring, a class of potent synthetic antibiotics. The mechanism of action of oxazolidinones is well-established.

Oxazolidinones inhibit bacterial protein synthesis by binding to the P site of the 50S ribosomal subunit.[6] This action interferes with the formation of the initiation complex, a crucial step in protein synthesis.[7] Specifically, they are thought to inhibit the formation of the first peptide bond by preventing the proper positioning of the initiator fMet-tRNA.[7] This unique mechanism of action means there is generally no cross-resistance with other classes of protein synthesis inhibitors.[6]

Postulated Signaling Pathway for Oxazolidinone Antibiotics

Caption: Postulated signaling pathway of oxazolidinone antibiotics.

Experimental Protocols

As this compound is an analytical standard, the most relevant experimental protocol is its use in the detection of the furazolidone metabolite, AOZ, in biological samples.

Protocol for Detection of AOZ in Animal Tissue via Derivatization to this compound and LC-MS/MS Analysis

Objective: To determine the concentration of the tissue-bound furazolidone metabolite, AOZ, in a sample (e.g., fish, pork) by converting it to this compound for detection.

Methodology:

-

Sample Homogenization:

-

Weigh 1-2 g of the tissue sample into a centrifuge tube.

-

Add an appropriate volume of water and homogenize the tissue using a mechanical homogenizer.

-

-

Acid Hydrolysis:

-

To the homogenized sample, add a sufficient volume of 0.1 M HCl to release the protein-bound AOZ.

-

Incubate the mixture at 37°C for 16 hours (overnight) with gentle shaking. This step breaks the protein-AOZ bonds.

-

-

Derivatization:

-

After hydrolysis, add a solution of 2-nitrobenzaldehyde (o-NBA) in a suitable solvent (e.g., DMSO). The concentration is typically around 50 mM.

-

Adjust the pH to neutral (around 7.4) using a buffer (e.g., 0.1 M K2HPO4) and NaOH.

-

Incubate the mixture at 50°C for 2 hours. During this step, the free AOZ reacts with o-NBA to form this compound.

-

-

Liquid-Liquid Extraction:

-

Cool the sample to room temperature.

-

Add an organic solvent immiscible with water, such as ethyl acetate, to extract the newly formed this compound.

-

Vortex the mixture vigorously for 1-2 minutes and then centrifuge to separate the layers.

-

Carefully transfer the upper organic layer (containing this compound) to a clean tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a small, precise volume of the mobile phase used for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Separate the analyte using a suitable C18 column with a gradient elution program.

-

Detect and quantify this compound using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Prepare a calibration curve using certified this compound reference standards to quantify the amount in the original sample.

-

Experimental Workflow Diagram

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. scbt.com [scbt.com]

- 5. This compound | CAS 19687-73-1 | LGC Standards [lgcstandards.com]

- 6. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Analytical Pathway of 2-NP-AOZ: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the synthesis pathway for 2-nitro-p-anisole-azo-oxazolidinone (2-NP-AOZ), a critical derivative for the detection of the banned nitrofuran antibiotic, furazolidone, in food products. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the key processes.

It is crucial to understand that this compound is not synthesized directly from furazolidone in a conventional chemical reaction. Instead, it is the end product of a multi-stage analytical process that begins with the in vivo metabolism of furazolidone. This guide will detail the transformation of furazolidone into its tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ), and the subsequent laboratory procedures to derivatize AOZ into this compound for analytical detection.

The Transformation Pathway: From Furazolidone to this compound

The journey from furazolidone to the detectable this compound involves a biological metabolism step followed by a chemical derivatization process. Furazolidone, when administered to animals, is rapidly metabolized to 3-amino-2-oxazolidinone (AOZ).[1][2][3] This metabolite can bind to tissue proteins, making it a stable marker for furazolidone use.[2]

For analytical purposes, the tissue-bound AOZ is released through acid hydrolysis and then derivatized with o-nitrobenzaldehyde (o-NBA) to form this compound.[4] This derivative is more amenable to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The following diagram illustrates the overall pathway:

Experimental Protocols

The following sections provide a detailed methodology for the extraction, hydrolysis, and derivatization of AOZ from tissue samples to synthesize this compound.

Extraction and Hydrolysis of Tissue-Bound AOZ

This procedure releases AOZ from tissue proteins.

Materials:

-

Homogenized tissue sample

-

Hydrochloric acid (HCl), 1 M

-

Distilled/deionized water

Protocol:

-

Weigh 1.0 g (± 0.05 g) of a homogenized tissue sample into a 50-mL conical tube.[5]

-

Add 3.5 mL of distilled/deionized water.[5]

-

Add 0.5 mL of 1 M HCl.[5]

-

Vortex the sample for 30 seconds to ensure the entire sample is immersed in the liquid.[5]

-

Incubate the sample at 60°C for 3 hours. Vortex the sample for 30 seconds every hour during incubation.[5] Alternatively, for a gentler hydrolysis, incubate at 37°C overnight (approximately 16 hours).

Derivatization of AOZ to this compound

This step chemically converts the released AOZ into the detectable this compound.

Materials:

-

Hydrolyzed sample from the previous step

-

2-Nitrobenzaldehyde (o-NBA), 50 mM solution

-

Sodium hydroxide (NaOH), 2 M

-

Phosphate buffer, 0.5 M

-

Ethyl acetate

-

n-Hexane

Protocol:

-

To the hydrolyzed sample, add 20 μL of 50 mM 2-Nitrobenzaldehyde solution.[5]

-

Vortex the sample for 1 minute.[5]

-

Cool the solution to room temperature.

-

Adjust the pH of the solution to between 6.3 and 7 by adding 500 μl of 2 M NaOH and 1 ml of 0.5 M phosphate buffer.

-

Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate, vortexing vigorously, and separating the layers. Repeat the extraction.

-

Combine the ethyl acetate layers and evaporate the solvent to dryness under a stream of nitrogen.

-

Dissolve the dried residue in 1 mL of n-hexane.[5]

-

Add 1 mL of a suitable sample extraction buffer and vortex for 2 minutes.[5]

-

Centrifuge the sample at 4,000 x g for 10 minutes at room temperature.[5]

-

The lower aqueous layer containing this compound is now ready for analysis.

The following diagram outlines the experimental workflow:

Quantitative Data

The quantitative data available in the literature primarily focuses on the analytical performance of methods for detecting this compound, rather than the synthetic yield of the derivatization reaction itself. The following tables summarize key performance metrics from various studies.

Table 1: Method Recoveries for Furazolidone and AOZ Analysis

| Analyte | Spiking Level (ng g⁻¹) | Recovery Rate (%) | Reference |

| Furazolidone | 2.0 | 87.7 - 98.3 | [1] |

| Furazolidone | 5.0 | 87.7 - 98.3 | [1] |

| AOZ | 0.4 | 95.6 - 102.8 | [1] |

| AOZ | 0.8 | 95.6 - 102.8 | [1] |

Table 2: Limits of Detection (LOD) for Furazolidone and AOZ

| Analyte | Limit of Detection (ng g⁻¹) | Reference |

| Furazolidone | 0.4 | [1] |

| AOZ | 0.05 | [1] |

Table 3: Intra- and Inter-assay Precision for AOZ Detection

| Parameter | Fortification Level (µg kg⁻¹) | Relative Standard Deviation (%) | Reference |

| Intra-assay | 0.7 | 18.8 | [2] |

| Inter-assay | 0.7 | 38.2 | [2] |

Conclusion

The synthesis of this compound from furazolidone is a critical analytical pathway for monitoring the illegal use of this antibiotic in food production. The process involves the metabolic conversion of furazolidone to AOZ in vivo, followed by a robust laboratory procedure involving acid hydrolysis and derivatization. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and scientists in the field of food safety and drug analysis. Adherence to these methodologies is essential for accurate and reliable detection of furazolidone residues.

References

- 1. Determinations of residual furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in fish feeds by HPLC-UV and LC-MS/MS, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. algimed.com [algimed.com]

The In Vivo Metabolic Fate of 2-Nitroanisole: A Technical Guide

Disclaimer: The compound "2-NP-AOZ" (3-[[(2-nitrophenyl)methylene]amino]-2-oxazolidinone) is a laboratory-generated derivative of 3-amino-2-oxazolidinone (AOZ), a primary metabolite of the nitrofuran antibiotic furazolidone.[1][2][3][4] Its formation is an in vitro analytical procedure involving acid hydrolysis of tissue-bound AOZ and subsequent derivatization with o-nitrobenzaldehyde to enable detection and quantification, particularly in food safety testing.[1][5] This guide, therefore, addresses the likely subject of interest for researchers in drug metabolism: the in vivo formation of analogous chemical structures, specifically the metabolic pathways of 2-nitroanisole (2-NA), a compound that undergoes extensive in vivo transformation to various metabolites, including aminophenol derivatives.

2-Nitroanisole is a significant industrial chemical and a known rodent carcinogen, making the study of its metabolic activation and detoxification crucial for human health risk assessment.[6] This document provides a detailed overview of the enzymatic pathways involved in the in vivo metabolism of 2-nitroanisole, supported by quantitative data, experimental methodologies, and pathway visualizations.

Overview of 2-Nitroanisole Metabolism

The in vivo metabolism of 2-nitroanisole is a complex process involving multiple enzymatic systems, primarily the cytochrome P450 (CYP) family of enzymes. The metabolic pathways can be broadly categorized into two main types:

-

Oxidative Pathways (Detoxification): These reactions primarily involve O-demethylation and ring hydroxylation, leading to the formation of more water-soluble compounds that can be readily excreted.

-

Reductive Pathways (Bioactivation): This involves the reduction of the nitro group, which can lead to the formation of reactive intermediates capable of binding to cellular macromolecules like DNA, a critical step in chemical carcinogenesis.

Key Metabolic Pathways and Enzymes

The liver is the primary site for the metabolism of 2-nitroanisole. Both microsomal and cytosolic enzymes play a role in its transformation.

Oxidative Metabolism

The predominant metabolic route for 2-nitroanisole in rats is oxidative, with the major pathway being the formation of 2-nitrophenol, which is then conjugated with sulfate and glucuronic acid for excretion in the urine.[7][8]

-

O-Demethylation: The initial and primary oxidative step is the O-demethylation of 2-nitroanisole to 2-nitrophenol. This reaction is catalyzed by several cytochrome P450 enzymes.

-

Ring Hydroxylation: 2-Nitrophenol can be further oxidized through ring hydroxylation to form dihydroxynitrobenzene derivatives, such as 2,5-dihydroxynitrobenzene (2,5-DNB) and 2,6-dihydroxynitrobenzene.[6][9]

Enzymes Involved: Studies using human and rat liver microsomes have identified several CYP enzymes responsible for the oxidation of 2-nitroanisole.

-

In humans, CYP2E1 is the major enzyme involved in the oxidation of 2-nitroanisole, with contributions from CYP1A1 and CYP2B6 .[6]

-

In rats, CYP2E1 and CYP3A are the primary enzymes responsible for 2-nitrophenol oxidation, with minor roles for CYP2D and CYP2C .[9]

Reductive Metabolism

While oxidative pathways are generally considered detoxification routes, the reductive metabolism of the nitro group of 2-nitroanisole is associated with its toxic and carcinogenic effects.

-

Nitroreduction: The nitro group of 2-nitroanisole can be reduced to a nitroso group, then to a hydroxylamine (N-(2-methoxyphenyl)hydroxylamine), and finally to an amino group (o-anisidine).

-

Formation of Reactive Intermediates: The N-hydroxylamine metabolite, N-(2-methoxyphenyl)hydroxylamine, is a key reactive intermediate. It can be further metabolized or spontaneously decompose to a nitrenium/carbenium ion, which is capable of forming DNA adducts.[10]

Enzymes Involved:

-

Human hepatic cytosol can activate 2-nitroanisole via nitroreduction to form N-(2-methoxyphenyl)hydroxylamine-derived DNA adducts.[11]

-

N-(2-methoxyphenyl)hydroxylamine itself is a substrate for further metabolism by CYP enzymes. In human liver microsomes, CYP3A4, CYP2E1, and CYP2C are primarily responsible for its reduction back to o-anisidine, while CYP2D6 and CYP2A6 play minor roles.[12]

Quantitative Data on 2-Nitroanisole Metabolism

The following table summarizes key quantitative data from studies on 2-nitroanisole metabolism.

| Parameter | Species | Enzyme/System | Value | Reference |

| Metabolite Distribution in Urine (Oral Dose) | Rat | In vivo | 2-Nitrophenol: 5-8%2-Nitrophenyl sulfate: 64-68%2-Nitrophenyl glucuronide: 13-15% | [8] |

| Kinetic Parameter (Km) | Rat | CYP2E1 | 0.35 mM (for 2-nitrophenol oxidation) | [9] |

Experimental Protocols

The investigation of 2-nitroanisole metabolism relies on a variety of in vitro and in vivo experimental techniques.

In Vitro Metabolism Assays

-

Microsomal Incubations:

-

Preparation of Microsomes: Liver microsomes are prepared from homogenized liver tissue by differential centrifugation.

-

Incubation Mixture: A typical incubation mixture contains liver microsomes, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), a buffer (e.g., potassium phosphate buffer, pH 7.4), and the substrate (2-nitroanisole).

-

Reaction: The reaction is initiated by adding the substrate and incubated at 37°C.

-

Termination and Extraction: The reaction is stopped by adding a solvent like acetonitrile or by cooling. The metabolites are then extracted from the mixture using an appropriate organic solvent (e.g., ethyl acetate).

-

Analysis: The extracted metabolites are analyzed by High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection.[9]

-

-

Recombinant Enzyme Assays:

-

Enzyme Source: Commercially available recombinant human CYP enzymes expressed in systems like baculovirus-infected insect cells are used.

-

Assay Conditions: The assay conditions are similar to microsomal incubations, with the recombinant enzyme replacing the liver microsomes. This allows for the identification of specific enzymes responsible for a particular metabolic step.[6]

-

In Vivo Studies

-

Animal Dosing:

-

Radiolabeled ([¹⁴C]) 2-nitroanisole is administered to laboratory animals (e.g., rats) via oral gavage or other routes.[8]

-

Urine, feces, and tissues are collected at various time points.

-

-

Metabolite Analysis:

-

Radioactivity in the collected samples is measured to determine the extent of absorption and excretion.

-

Metabolites in urine and tissue extracts are profiled and identified using techniques like HPLC coupled with radiometric detection and mass spectrometry.[8]

-

DNA Adduct Analysis

-

³²P-Postlabeling Assay:

-

DNA is isolated from tissues of animals treated with 2-nitroanisole or from in vitro incubations.

-

The DNA is enzymatically digested to deoxynucleoside 3'-monophosphates.

-

The adducted nucleotides are enriched and then labeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

The labeled adducts are separated by thin-layer chromatography and detected by autoradiography.

-

Visualization of Metabolic Pathways

The following diagrams illustrate the key metabolic pathways of 2-nitroanisole.

Figure 1: Oxidative metabolism of 2-nitroanisole.

Figure 2: Reductive bioactivation pathway of 2-nitroanisole.

Conclusion

The in vivo formation of metabolites from 2-nitroanisole is a multifaceted process governed by a range of enzymes, primarily from the cytochrome P450 superfamily. While oxidative pathways lead to detoxification and elimination, the reductive pathway is of significant toxicological concern due to the formation of a reactive hydroxylamine intermediate that can lead to genotoxicity. A thorough understanding of these metabolic pathways, the enzymes involved, and the factors that can influence their activity is essential for assessing the carcinogenic risk of 2-nitroanisole to humans and for the development of safer industrial chemicals.

References

- 1. caymanchem.com [caymanchem.com]

- 2. abmole.com [abmole.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. fsis.usda.gov [fsis.usda.gov]

- 6. Enzymes involved in the metabolism of the carcinogen 2-nitroanisole: evidence for its oxidative detoxication by human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. publications.iarc.who.int [publications.iarc.who.int]

- 8. 2-Nitroanisole - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Rat cytochromes P450 oxidize 2-nitrophenol, a human metabolite of carcinogenic 2-nitroanisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ortho-Nitroanisole - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Toxicological Profile of Furazolidone and its Metabolite 3-Amino-2-Oxazolidinone (AOZ)

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth toxicological profile of the nitrofuran antibiotic, furazolidone, and its principal tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ). It is crucial to note that the compound "2-NP-AOZ" is an analytical derivative of AOZ, synthesized for detection purposes, and is not the subject of direct toxicological study. The toxicological concerns lie with the parent compound, furazolidone, and its metabolite, AOZ. Furazolidone is recognized as a genotoxic carcinogen, exhibiting mutagenic and cytotoxic properties. Its toxicity is mediated through the generation of reactive intermediates that induce DNA damage and apoptosis. AOZ, the primary metabolite, is also genotoxic and is implicated in the overall carcinogenic risk of furazolidone. This guide summarizes the available quantitative toxicological data, details the experimental protocols for key assays, and visualizes the known signaling pathways involved in furazolidone's toxicity.

Introduction

Furazolidone is a synthetic nitrofuran derivative with broad-spectrum antimicrobial activity.[1] Historically used in human and veterinary medicine, its use in food-producing animals has been banned in many countries due to concerns about its carcinogenicity and the persistence of its metabolites in edible tissues.[2] The primary metabolite, 3-amino-2-oxazolidinone (AOZ), forms tissue-bound residues that are used as a marker for the illegal use of furazolidone.[3] Understanding the toxicological profiles of both furazolidone and AOZ is essential for risk assessment and the development of safer alternatives.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of furazolidone and AOZ. It is important to note that comprehensive quantitative toxicity data for AOZ is limited.[3]

Table 1: In Vivo Toxicity Data for Furazolidone

| Species | Route of Administration | Parameter | Value | Reference |

| Rat | Oral | LD50 | 2336 mg/kg | [4] |

Table 2: In Vitro Genotoxicity Data for Furazolidone and AOZ

| Compound | Test System | Endpoint | Effective Concentration | Reference |

| Furazolidone | Human Lymphocytes | Micronucleus Induction | 0.1 µM - 10.0 µM | [5] |

| AOZ | Human Lymphocytes | Micronucleus Induction | 0.01 µM | [5] |

| Furazolidone | Escherichia coli (lacI gene) | Mutation Frequency | 10 µM (induced a 30-fold increase over spontaneous frequency) | [3] |

Table 3: In Vitro Cytotoxicity Data for Furazolidone

| Cell Line | Assay | Parameter | Value | Reference |

| Acute Myeloid Leukemia (AML) cells | MTS Assay | IC50 (72h) | Submicromolar concentrations | [6] |

Toxicological Endpoints

Genotoxicity and Mutagenicity

Furazolidone is a well-established genotoxic agent.[7] It induces DNA damage and mutations in various organisms, including bacteria, fungi, and insects.[8] In vitro studies have demonstrated its ability to cause mutations in bacteria and unscheduled DNA synthesis in mammalian cells.[8] The mutagenic specificity of furazolidone in Escherichia coli involves the induction of both G:C and A:T base pair substitutions, including transversions and transitions, as well as frameshift mutations.[3]

The metabolite AOZ is also genotoxic.[3] It has been found to be mutagenic in bacteria, with and without metabolic activation, and causes chromosomal damage in human peripheral lymphocytes in vitro.[3] A micronucleus test in mice administered AOZ showed a clear dose-response relationship, indicating its potential for inducing chromosomal damage in vivo.[3]

Carcinogenicity

Based on its genotoxic properties and evidence of increased tumor incidence in animal studies, furazolidone is classified as a genotoxic carcinogen.[7] While the carcinogenicity of AOZ has not been directly assessed in long-term studies, its genotoxic nature suggests it likely contributes to the carcinogenic potential of the parent compound.[3]

Cytotoxicity and Apoptosis

Furazolidone exhibits cytotoxic effects in various cell lines.[6][9] Studies in human hepatoma (HepG2) cells have shown that furazolidone induces apoptosis in a dose-dependent manner.[10] This process is characterized by morphological changes in the nuclei, activation of caspases-9 and -3, and cleavage of poly (ADP-ribose) polymerase (PARP).[10] The cytotoxicity of furazolidone is linked to its metabolism, which can vary between different cell types, leading to different toxic outcomes such as DNA damage or protein binding.[9]

Mechanism of Action and Signaling Pathways

The toxic effects of furazolidone are primarily attributed to the metabolic reduction of its nitro group, which generates reactive intermediates.[11] These intermediates can bind to and damage cellular macromolecules, including DNA, leading to mutations and cell death.[1][11]

Furazolidone-Induced Apoptosis in HepG2 Cells

In human liver cancer cells (HepG2), furazolidone-induced apoptosis is mediated by a signaling pathway involving reactive oxygen species (ROS), the mitochondria, and the PI3K/Akt pathway.[10]

The key steps in this pathway are:

-

Induction of Oxidative Stress: Furazolidone treatment leads to an increase in intracellular ROS levels.[10]

-

Mitochondrial Dysfunction: The elevated ROS disrupts the mitochondrial membrane potential and alters the ratio of Bax/Bcl-2 proteins, favoring apoptosis.[10]

-

Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[10]

-

Caspase Activation: Cytochrome c initiates the caspase cascade, leading to the activation of caspase-9 and subsequently caspase-3.[10]

-

Apoptosis Execution: Activated caspase-3 executes the final stages of apoptosis.[10]

-

Inhibition of PI3K/Akt Pathway: Furazolidone also suppresses the pro-survival PI3K/Akt signaling pathway, which further promotes apoptosis.[10]

The following diagram illustrates this signaling pathway:

Caption: Signaling pathway of furazolidone-induced apoptosis in HepG2 cells.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it for growth. The test compound is incubated with the bacteria, and if it is a mutagen, it will cause a reverse mutation (reversion) in the histidine gene, allowing the bacteria to synthesize their own histidine and grow on a histidine-deficient medium.

Methodology:

-

Strain Selection: Select appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100) which are sensitive to different types of mutagens.

-

Metabolic Activation: The test is performed with and without the addition of a rat liver extract (S9 fraction), which contains enzymes that can metabolically activate or deactivate the test compound.

-

Plate Incorporation Assay:

-

A mixture of the tester strain, the test compound at various concentrations, and (if required) the S9 mix is added to molten top agar containing a trace amount of histidine.

-

This mixture is poured onto a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.

The following diagram illustrates the workflow for the Ames test:

Caption: Workflow for the Ames Test.

In Vitro Micronucleus Assay

This assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance in cultured mammalian cells.

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates genotoxic damage.

Methodology:

-

Cell Culture: Human lymphocytes or a suitable mammalian cell line (e.g., CHO, TK6) are cultured.

-

Exposure: The cells are treated with the test compound at various concentrations, with and without metabolic activation (S9 mix), for a defined period.

-

Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one cell division are scored for micronuclei.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa).

-

Scoring: The frequency of micronuclei in a predetermined number of binucleated cells (typically 1000-2000 per concentration) is determined by microscopic analysis.

-

Data Analysis: The results are statistically analyzed to determine if there is a significant, dose-dependent increase in micronucleated cells compared to the negative control.

The following diagram illustrates the workflow for the in vitro micronucleus assay:

Caption: Workflow for the In Vitro Micronucleus Assay.

Cytotoxicity Assays (e.g., MTT Assay)

Cytotoxicity assays are used to determine the concentration of a compound that is toxic to cells. The MTT assay is a common colorimetric assay for assessing cell metabolic activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which is purple. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.

Conclusion

The toxicological profile of furazolidone is characterized by its genotoxic and carcinogenic properties, which are mediated through the formation of reactive metabolites that damage DNA. Its primary metabolite, AOZ, also exhibits genotoxicity and contributes to the overall toxicological risk. The signaling pathway involving ROS generation and mitochondrial dysfunction provides insight into the mechanism of furazolidone-induced apoptosis. The experimental protocols detailed in this guide provide a framework for the continued investigation of the toxicity of nitrofuran compounds and the development of safer alternatives. Further research is warranted to fully elucidate the toxicological profile of AOZ and to establish a more comprehensive quantitative understanding of its effects.

References

- 1. Furazolidone | C8H7N3O5 | CID 5323714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nvwa.nl [nvwa.nl]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Furazolidone and Nitrofurazone Metabolic Studies in Crucian Carp by Ultra-Performance Liquid Chromatography Tandem Mass… [ouci.dntb.gov.ua]

- 5. benchchem.com [benchchem.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. Tissue depletion and concentration correlations between edible tissues and biological fluids of 3-amino-2-oxazolidinone in pigs fed with a furazolidone-medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Retinol - Wikipedia [en.wikipedia.org]

- 9. AS-IV Attenuates Oxidative Stress-Induced Apoptosis in Zebrafish via Modulation of the AKT/NRF2/HO-1/Caspase-3 Signaling Axis [mdpi.com]

- 10. Cancer and ivermectin: What people with cancer need to know | Macmillan Cancer Support [macmillan.org.uk]

- 11. researchgate.net [researchgate.net]

The Metabolic Journey of Furazolidone: A Technical Guide to the Formation of 2-NP-AOZ

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic fate of the nitrofuran antibiotic, furazolidone, with a specific focus on its conversion to the marker residue, 3-(2-nitrobenzylideneamino)-2-oxazolidinone (2-NP-AOZ). Understanding this pathway is critical for drug safety assessment, residue monitoring in food-producing animals, and the development of analytical methods. Furazolidone is extensively metabolized in vivo, and the parent compound is rarely detected in tissues shortly after administration[1][2]. Instead, its metabolites, particularly the tissue-bound 3-amino-2-oxazolidinone (AOZ), serve as crucial indicators of its use[3][4]. The derivatization of AOZ to this compound is a key step in many analytical protocols to ensure sensitive and specific detection[5][6].

The Core Metabolic Pathway: From Furazolidone to AOZ

The primary metabolic transformation of furazolidone involves the reduction of its 5-nitro group[7][8][9]. This process is initiated by nitroreductases and can lead to the formation of reactive intermediates. A key step in the major metabolic cascade is the cleavage of the furfurylidene imine bond, which releases the stable metabolite, 3-amino-2-oxazolidinone (AOZ)[9][10]. This metabolite can then bind to tissue proteins, forming what are known as bound residues[10][11]. The formation of these bound residues is a significant aspect of furazolidone's toxicology and the basis for its long-term detection in animal tissues[10][11].

While AOZ is a major and stable metabolite, other metabolic pathways exist. For instance, an open-chain cyano derivative, 3-(4-cyano-2-oxobutylideneamino)-2-oxazolidinone, has been identified as a significant metabolite in several studies[7][8][12]. Additionally, other minor metabolites have been reported, highlighting the complexity of furazolidone's biotransformation[13][14]. The cytotoxicity of furazolidone is believed to be exerted through various mechanisms related to its different metabolic pathways[15][16][17].

dot

References

- 1. tandfonline.com [tandfonline.com]

- 2. Furazolidone disposition after intravascular and oral dosing in the channel catfish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determinations of residual furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in fish feeds by HPLC-UV and LC-MS/MS, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Veterinární medicína: Production and characterisation of monoclonal antibodies for the detection of AOZ, a tissue bound metabolite of furazolidone [vetmed.agriculturejournals.cz]

- 7. Quantitative studies of the metabolism of furazolidone by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reductive metabolism of furazolidone by Escherichia coli and rat liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Fate and microbiological effects of furazolidone in a marine aquaculture sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of the carcinogenic effects of furazolidone and its metabolites in two fish species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolism in vivo of furazolidone: evidence for formation of an open-chain carboxylic acid and alpha-ketoglutaric acid from the nitrofuran in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolism of furazolidone: alternative pathways and modes of toxicity in different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Emergence of 2-NP-AOZ: A Critical Marker in Food Safety Monitoring

An In-depth Technical Guide on the Discovery, History, and Application of 3-[[(2-nitrophenyl)methylene]amino]-2-oxazolidinone (2-NP-AOZ)

For decades, nitrofuran antibiotics, such as furazolidone, were widely used in veterinary medicine to treat and prevent infectious diseases in food-producing animals. However, concerns over their potential carcinogenic and mutagenic effects on human health led to a global ban on their use in animal agriculture. This prohibition necessitated the development of robust analytical methods to monitor for their illegal use and ensure the safety of the food supply. The discovery and application of this compound as a specific marker for the furazolidone metabolite, 3-amino-2-oxazolidinone (AOZ), has been a pivotal advancement in this endeavor.[1][2]

Furazolidone is rapidly metabolized in animals, and its parent form is often undetectable shortly after administration. However, a significant portion of its metabolite, AOZ, becomes covalently bound to tissue proteins, making it a stable and long-term marker of furazolidone exposure.[2] To facilitate its detection, particularly in immunoassays and chromatographic techniques, AOZ is derivatized with o-nitrobenzaldehyde (o-NBA) to form the more stable and readily detectable this compound.[3] This derivatization step is a cornerstone of modern analytical strategies for monitoring furazolidone abuse.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of analytical methods for the detection of this compound, reflecting the sensitivity and reliability of these techniques in various food matrices.

Table 1: Immunoassay Performance for this compound Detection

| Assay Type | Antibody Target | IC50 (ng/mL) | Limit of Detection (LOD) (µg/kg) | Recovery Rate (%) | Sample Matrix | Reference |

| ic-ELISA | Monoclonal anti-2-NP-AMOZ | 0.049 | - | - | - | [4] |

| ic-ELISA | Monoclonal anti-2-NPAOZ | 0.2 | - | 86.2 - 118.5 | Catfish | [5] |

| ELISA | Polyclonal antiserum | - | 0.1 | - | Prawns | [6] |

| FLISA | Monoclonal antibody | 0.09 (µg/L) | - | 81.1 - 105.3 | - | [1] |

| ic-ELISA | Monoclonal antibody | 0.11 (µg/L) | - | 81.1 - 105.3 | - | [1] |

Table 2: Detection Capabilities in Various Food Matrices

| Analytical Method | Detection Capability (CCβ) (µg/kg) | Sample Matrix | Reference |

| ELISA | 0.3 - 0.6 | Eggs | [5] |

| ELISA | < 0.4 - 0.7 | Prawns | [6] |

Key Experimental Protocols

The successful detection of this compound relies on meticulous sample preparation and analytical procedures. The following are detailed methodologies for the key experiments involved.

Protocol 1: Tissue Sample Preparation and Derivatization to this compound

This protocol outlines the extraction of the tissue-bound AOZ metabolite and its subsequent derivatization to this compound.

Materials:

-

Animal tissue (e.g., muscle, liver, egg)

-

0.1 M Hydrochloric acid (HCl)

-

o-nitrobenzaldehyde (o-NBA) solution (typically 50 mM in DMSO or ethanol)

-

Ethyl acetate

-

Hexane

-

Phosphate-buffered saline (PBS)

-

Centrifuge

-

Incubator or water bath

-

Nitrogen evaporator

Procedure:

-

Homogenization: Homogenize a known weight of the tissue sample.

-

Acid Hydrolysis: Add 0.1 M HCl to the homogenized tissue. This step is crucial for releasing the protein-bound AOZ. Incubate the mixture, for example, overnight at 37°C.[7]

-

Derivatization: Add the o-nitrobenzaldehyde solution to the hydrolysate. The o-NBA reacts with the primary amine group of the liberated AOZ. Incubate the reaction mixture, for instance, at 50°C for a specified time.

-

Extraction: After derivatization, adjust the pH of the solution to neutral or slightly basic. Extract the this compound from the aqueous phase using ethyl acetate.[6]

-

Washing: Wash the ethyl acetate extract with hexane to remove lipids and other nonpolar interferences.[6]

-

Evaporation: Evaporate the ethyl acetate layer to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable buffer (e.g., PBS) for analysis by immunoassay or an appropriate solvent for chromatographic analysis.

Protocol 2: Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA)

This protocol describes a common immunoassay format for the quantitative detection of this compound.

Materials:

-

Microtiter plate coated with a coating antigen (e.g., a protein conjugate of an AOZ derivative)

-

This compound standards and prepared sample extracts

-

Primary antibody specific for this compound

-

Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., sulfuric acid)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a microtiter plate with the coating antigen and incubate. Wash the plate to remove unbound antigen.

-

Competition: Add the this compound standards or sample extracts to the wells, followed by the addition of the primary antibody. Incubate to allow competition between the free this compound (in the sample/standard) and the coated antigen for binding to the primary antibody.

-

Washing: Wash the plate to remove unbound antibodies and this compound.

-

Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to the wells and incubate. This antibody will bind to the primary antibody that is bound to the coating antigen on the plate.

-

Washing: Wash the plate to remove unbound secondary antibody.

-

Substrate Addition: Add the substrate solution to the wells. The enzyme on the secondary antibody will catalyze a color change.

-

Stopping the Reaction: Stop the color development by adding a stop solution.

-

Measurement: Read the absorbance of each well using a plate reader at the appropriate wavelength. The color intensity is inversely proportional to the concentration of this compound in the sample.

Visualizations

The following diagrams illustrate the key processes in the formation and detection of this compound.

Caption: Formation of this compound from Furazolidone for analysis.

Caption: Workflow of an indirect competitive ELISA for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of the residues of furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-NP-AOZ: The Analytical Marker for Furazolidone Residue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-NP-AOZ, a critical analytical standard for the detection of the banned nitrofuran antibiotic, furazolidone. Furazolidone, once used in veterinary medicine, is prohibited in food-producing animals in many jurisdictions due to concerns over its carcinogenicity. Consequently, sensitive methods are required to monitor for its illegal use. This document details the properties of this compound, its formation, and the established analytical methodologies for its detection and quantification.

Introduction to this compound

This compound, with the formal name 3-[[(2-nitrophenyl)methylene]amino]-2-oxazolidinone, is a derivatized metabolite of furazolidone.[1] The parent drug, furazolidone, is rapidly metabolized in animals, and its residues become covalently bound to tissue macromolecules. The tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ), is stable and persistent.[2][3] For analytical purposes, AOZ is released from the tissue matrix by acid hydrolysis and then derivatized with o-nitrobenzaldehyde (o-NBA). This reaction forms the stable, chromophoric derivative this compound, which is then extracted and analyzed.[1][4] Therefore, the detection of this compound serves as a reliable indicator of the illegal use of furazolidone.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for the preparation of standards and the development of analytical methods.

| Property | Value | Reference |

| CAS Number | 19687-73-1 | [1][2][4][5][6] |

| Molecular Formula | C₁₀H₉N₃O₄ | [1][2][4][6] |

| Molecular Weight | 235.20 g/mol | [2][4][5][6][7] |

| Synonyms | NPAOZ, 3-(2-Nitrobenzylidenamino)-2-oxazolidinone | [1][2][6] |

| Appearance | Solid | [1] |

| Solubility | Slightly soluble in chloroform and methanol | [1][5] |

| Storage Temperature | -20°C | [4][5] |

Biological Significance and Signaling Pathways

It is critical to understand that this compound is a synthetic derivative created for analytical purposes and is not a biologically active metabolite in the conventional sense. Its formation occurs ex vivo during the sample preparation process. As such, this compound is not involved in endogenous biological or cellular signaling pathways. The toxicological concerns are associated with the parent compound, furazolidone, and its tissue-bound metabolite, AOZ. The analysis of this compound is a tool to assess exposure to these compounds.

Experimental Protocols

The detection of this compound is primarily achieved through two major analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

General Sample Preparation and Derivatization Workflow

The initial steps of sample preparation are common for both LC-MS/MS and ELISA and are crucial for the reliable detection of this compound. The following diagram illustrates the general workflow.

LC-MS/MS Detection Protocol

LC-MS/MS is the confirmatory method for the quantification of this compound, offering high sensitivity and specificity. The following table summarizes a typical protocol for the analysis of this compound in animal tissues.

| Step | Description |

| Sample Preparation | Homogenize 1g of tissue with water and 1 M HCl.[8] |

| Internal Standard | Add an appropriate internal standard, such as this compound-d4.[7] |

| Derivatization | Add 100 µL of 10 mM 2-Nitrobenzaldehyde solution and incubate at 37°C overnight.[8] |

| Extraction | Neutralize the sample, then perform a liquid-liquid extraction with ethyl acetate.[2][4] |

| Clean-up | The ethyl acetate layer is evaporated to dryness and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.[2] |

| LC Conditions | A C18 column is typically used with a gradient elution of mobile phases such as water with formic acid and acetonitrile or methanol. |

| MS/MS Detection | Analysis is performed in positive ion mode using Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and its internal standard. |

ELISA Screening Protocol

ELISA provides a high-throughput and cost-effective method for screening a large number of samples for the presence of this compound.

The principle of the competitive ELISA is that free this compound in the sample extract competes with a fixed amount of enzyme-labeled AOZ (AOZ-HRP) for binding to a limited number of specific antibody sites coated on the microtiter plate.[2] The amount of color developed is inversely proportional to the concentration of this compound in the sample.

Summary of a Typical ELISA Protocol:

-

Sample Preparation and Derivatization: Follow the general workflow as described in section 4.1.

-

Assay:

-

Pipette standards and prepared sample extracts into the antibody-coated microtiter wells.[2]

-

Add the AOZ-enzyme conjugate (e.g., AOZ-HRP) to each well.[2]

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution (e.g., TMB) which results in color development.[2]

-

Stop the reaction with an acid solution.[2]

-

Read the absorbance at 450 nm.[2]

-

-

Quantification: The concentration of this compound in the samples is determined by comparing their absorbance with a standard curve.

Data and Validation

Analytical methods for this compound are validated to ensure reliability. Key validation parameters from a study on eggs are summarized below.[7]

| Parameter | Result |

| Linearity | Proved between 0 to 1.5 µg/kg |

| Decision Limit (CCα) | 0.70 µg/kg |

| Detection Capability (CCβ) | 0.77 µg/kg |

| Recovery | 88 - 97.9% |

| Repeatability (CV) | 3 - 4.3% |

These parameters demonstrate the robustness and sensitivity of the LC-MS/MS method for the detection of this compound, meeting the performance criteria required by regulatory bodies.

Conclusion

This compound is an indispensable analytical standard in food safety for monitoring the illegal use of the nitrofuran antibiotic, furazolidone. Its formation through a standardized derivatization process allows for the sensitive and specific detection of the persistent tissue-bound metabolite, AOZ. Both LC-MS/MS and ELISA methods are well-established for the analysis of this compound, providing regulatory laboratories and food safety professionals with reliable tools to protect public health. This guide has provided the core technical information required for the understanding and application of analytical methodologies for this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. food.r-biopharm.com [food.r-biopharm.com]

- 3. AOZ FAST ELISA - Biorex Food Diagnostics - BFD Food Safety Innovation [biorexfooddiagnostics.com]

- 4. fsis.usda.gov [fsis.usda.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. atzlabs.com [atzlabs.com]

Stability of 2-NP-AOZ in Tissues: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, understanding the stability of analytes in biological matrices is a critical aspect of pharmacokinetics, toxicology, and food safety studies. This guide provides a comprehensive overview of the stability of 3-amino-2-oxazolidinone (AOZ), a key metabolite of the nitrofuran antibiotic furazolidone, in various tissues. The detection of AOZ is often carried out after derivatization to 2-nitro-phenyl-AOZ (2-NP-AOZ), and therefore, the stability of the tissue-bound AOZ and the analytical workflow involving this compound are central to obtaining accurate and reliable data.

Introduction to Furazolidone Metabolism and AOZ as a Marker Residue

Furazolidone, a nitrofuran antibiotic, has been widely used in veterinary medicine. However, due to concerns about its potential carcinogenic and mutagenic effects, its use in food-producing animals has been banned in many countries.[1][2] Following administration, furazolidone is rapidly metabolized in the body.[3] The parent drug itself has a short half-life and is often undetectable in edible tissues shortly after treatment.[3]

Instead, the focus of regulatory monitoring and research has shifted to its tissue-bound metabolites, which are much more stable and persist for a significant duration.[3] The primary and most stable tissue-bound metabolite of furazolidone is 3-amino-2-oxazolidinone (AOZ).[1][2][3][4] The presence of AOZ in animal tissues is considered a definitive indicator of the illegal use of furazolidone.[5][6]

To facilitate the detection of the protein-bound AOZ, a derivatization step is employed to release the metabolite and convert it into a more readily analyzable form. This is typically achieved by acid hydrolysis to release AOZ from protein adducts, followed by derivatization with o-nitrobenzaldehyde to form 2-nitro-phenyl-AOZ (this compound).[1][2][3] Therefore, the stability data in tissues primarily pertains to the AOZ metabolite, while the formation of this compound is a crucial part of the ex vivo analytical workflow.

Quantitative Data on AOZ Stability and Depletion in Tissues

The persistence of AOZ varies across different tissue types. Several studies have quantified the depletion of AOZ in edible tissues of animals, providing valuable data on its stability.

Table 1: Half-life of AOZ in Porcine Tissues

| Tissue | Half-life (days) | Animal Model | Dosing Regimen | Analytical Method |

| Muscle | 15.0 | Pigs | 400 mg/kg furazolidone in feed for 7 days | ic-ELISA |

| Liver | 13.6 | Pigs | 400 mg/kg furazolidone in feed for 7 days | ic-ELISA |

| Kidney | 13.6 | Pigs | 400 mg/kg furazolidone in feed for 7 days | ic-ELISA |

| Plasma | 13.7 | Pigs | 400 mg/kg furazolidone in feed for 7 days | ic-ELISA |

| Urine | 14.7 | Pigs | 400 mg/kg furazolidone in feed for 7 days | ic-ELISA |

| [Source: Tissue depletion and concentration correlations between edible tissues and biological fluids of 3-amino-2-oxazolidinone in pigs fed with a furazolidone-medicated feed.[6]] |

Table 2: Depletion of Tissue-Bound AOZ in Pigs Following Furazolidone Withdrawal

| Time Post-Withdrawal | Muscle (µg/kg) | Liver (µg/kg) | Kidney (µg/kg) |

| Initial Concentration | Not specified | Higher than kidney and muscle | Lower than liver |

| Six Weeks | Depletion Observed | Depletion Observed | Depletion Observed |

| [Source: Depletion of AOZ (tissue-bound furazolidone metabolite) in tissues of pigs fed furazolidone-medicated feed (400 mg kg À1 ) for ten days followed by a six-week drug withdrawal period.[7]] |

Note: The specific concentrations at each time point were illustrated in a figure in the source publication and are described qualitatively here. Studies have consistently shown that with no withdrawal period, AOZ concentrations are highest in the liver, followed by the kidney, and then muscle.[7]

Experimental Protocols for AOZ Determination via this compound Derivatization

The accurate quantification of AOZ in tissues relies on robust and validated analytical methods. The following sections outline the typical experimental procedures.

Sample Preparation and Hydrolysis

-

Tissue Homogenization : A known weight of the tissue sample (e.g., muscle, liver, kidney) is homogenized to ensure uniformity.

-

Acid Hydrolysis : The homogenized tissue is subjected to acid hydrolysis (e.g., with hydrochloric acid) at an elevated temperature. This step is crucial for cleaving the covalent bonds between AOZ and tissue proteins, thereby releasing the metabolite into the solution.

Derivatization to this compound

-

Neutralization : After hydrolysis, the acidic solution is neutralized.

-

Addition of Derivatizing Agent : o-nitrobenzaldehyde is added to the sample. The mixture is then incubated, typically at an elevated temperature, to facilitate the reaction between the released AOZ and o-nitrobenzaldehyde, forming the stable derivative this compound.[1][2]

Extraction of this compound

-

Liquid-Liquid Extraction (LLE) : The this compound derivative is extracted from the aqueous matrix into an organic solvent, such as ethyl acetate.[1][2] This step serves to concentrate the analyte and remove interfering substances.

-

Washing : The organic extract may be washed (e.g., with hexane) to further remove lipids and other non-polar interferents.[1][2]

-

Evaporation and Reconstitution : The organic solvent is evaporated to dryness, and the residue is reconstituted in a suitable solvent compatible with the analytical instrument.

Analytical Detection

Several analytical techniques can be employed for the detection and quantification of this compound.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is considered the gold standard for confirmatory analysis due to its high sensitivity and specificity.[8][9]

-

Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA is a widely used screening method that offers high throughput and good sensitivity.[1][2][3] Monoclonal or polyclonal antibodies specific to this compound are utilized in a competitive immunoassay format.[3][4]

Visualizing the Workflow and Metabolic Pathway

Metabolic Pathway of Furazolidone to Tissue-Bound AOZ

Caption: Metabolic conversion of Furazolidone to stable tissue-bound AOZ.

Analytical Workflow for AOZ Detection

Caption: Standard analytical workflow for the determination of AOZ in tissues.

Conclusion

The stability of furazolidone's metabolite, AOZ, in tissues is a critical factor in monitoring the illegal use of this veterinary drug. AOZ forms stable, protein-bound adducts that can persist in edible tissues for several weeks, with the highest concentrations typically found in the liver. The analytical determination of AOZ relies on its release from tissue proteins and subsequent derivatization to this compound, which is then quantified using sensitive techniques like LC-MS/MS or ELISA. The robustness of this analytical workflow is paramount for ensuring food safety and regulatory compliance. This guide provides a foundational understanding of the principles and methodologies involved in assessing the stability of AOZ in tissues through the detection of its this compound derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. Detection of 3-amino-2-oxazolidinone (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation of Monoclonal Antibody and Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Fluorescence-Linked Immunosorbent Assay for Detecting 3-Amino-5-methylmorpholino-2-oxazolidinone (AMOZ) in Edible Animal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Tissue depletion and concentration correlations between edible tissues and biological fluids of 3-amino-2-oxazolidinone in pigs fed with a furazolidone-medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Quantitative Analysis of 2-NP-AOZ Using a Competitive ELISA Kit

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative determination of 2-NP-AOZ, a derivatized metabolite of the furazolidone metabolite 3-amino-2-oxazolidinone (AOZ), using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit. Furazolidone is a nitrofuran antibiotic whose use in food-producing animals is banned in many countries due to potential carcinogenic effects.[1][2] Monitoring for its tissue-bound metabolite, AOZ, is crucial for food safety. This protocol details the derivatization of AOZ to this compound, which can then be quantitatively measured.

Principle of the Assay

The assay is a competitive ELISA. The microtiter wells are coated with an antigen. During the assay, the this compound from the sample or standard competes with the antigen coated on the plate for a limited number of specific antibody binding sites. A horseradish peroxidase (HRP) conjugate is also added. The amount of bound HRP conjugate is inversely proportional to the concentration of this compound in the sample. After a washing step, a substrate solution is added, and the color development is stopped with a stop solution. The intensity of the color is measured spectrophotometrically at 450 nm.[3][4]

Mechanism of Action of the Parent Compound: Furazolidone

Furazolidone belongs to the oxazolidinone class of antibiotics. These compounds inhibit bacterial protein synthesis by interfering with the formation of the first peptide bond.[5] They bind to the P-site of the ribosomal peptidyltransferase center, preventing the binding of the initiator fMet-tRNA.[5] This action blocks the initiation of translation, thereby inhibiting bacterial growth.

Caption: Simplified diagram of Furazolidone's mechanism of action.

Experimental Protocols

The following protocols are generalized from commercially available AOZ ELISA kits.[1][3][6] It is essential to refer to the specific kit manual for precise reagent concentrations and incubation times.

Materials Required (Not typically included in the kit)

-

Homogenizer

-

Vortex mixer

-

Centrifuge

-

Water bath or incubator

-

Nitrogen evaporator (optional)

-

Glass tubes

-

Pipettes and pipette tips

-

Deionized water

-

1 M HCl[6]

-

1 M NaOH[6]

-

0.1 M K2HPO4[6]

-

Ethyl acetate

-

n-Hexane

-

2-Nitrobenzaldehyde solution (derivatizing agent)[6]

Sample Preparation and Derivatization

The tissue-bound AOZ metabolite must first be released through acid hydrolysis and then derivatized with 2-nitrobenzaldehyde to form this compound.[7]

-

Homogenization: Weigh 1 g of a homogenized sample (e.g., fish, shrimp, meat, egg) into a centrifuge tube.[1][6]

-

Hydrolysis and Derivatization:

-

Neutralization and Extraction:

-

Solvent Evaporation and Reconstitution:

-

Transfer 2.5 mL of the upper ethyl acetate layer to a new tube.[3]

-

Evaporate to dryness under a stream of nitrogen or air at 50°C.[3]

-

Dissolve the residue in 1 mL of n-hexane.[3]

-

Add 1 mL of the provided sample dilution buffer.[3]

-

Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes.[3]

-

-

Final Sample: The lower aqueous phase is used for the ELISA.[3][6]

ELISA Procedure

Caption: A typical workflow for the competitive ELISA of this compound.

-

Reagent Preparation: Bring all reagents and micro-well strips to room temperature before use.[6]

-

Standard/Sample Addition: Add 50 µL of each standard and prepared sample into the appropriate wells in duplicate.[4]

-

Competitive Reaction: Add 50 µL of HRP Conjugate and 50 µL of Antibody Working Solution to each well. Mix gently and incubate for 45 minutes at 25°C.[4]

-

Washing: Wash the plate 5 times with wash buffer.[4]

-

Substrate Reaction: Add 50 µL of Substrate A and 50 µL of Substrate B to each well. Incubate for 15 minutes at 25°C in the dark.[4]

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well.

-

Measurement: Read the absorbance at 450 nm within 10 minutes.

Data Analysis

-

Calculate the Percentage of Absorbance:

-

Calculate the average absorbance value for each standard and sample.

-

The percentage of absorbance is calculated as: (B / B₀) x 100% Where B is the average absorbance of a standard or sample, and B₀ is the average absorbance of the zero standard.[6]

-

-

Standard Curve: Plot the percentage of absorbance (Y-axis) against the concentration of the standards (X-axis) on a semi-logarithmic scale.

-

Determine Sample Concentration: Determine the concentration of this compound in the samples by interpolating their percentage of absorbance from the standard curve.

-

Final Concentration: Multiply the interpolated concentration by the appropriate dilution factor from the sample preparation step to obtain the final concentration in the original sample.[6]

Quantitative Data Summary

The performance characteristics of AOZ ELISA kits can vary between manufacturers and sample matrices. The following tables summarize typical quantitative data.

Table 1: Assay Performance Characteristics

| Parameter | Typical Value | Reference |

| Detection Limit | 0.05 - 0.1 µg/kg (ppb) | [3][4] |

| Assay Range | 0.05 - 4.05 ppb | [6] |

| IC50 | 0.074 - 0.2 ng/mL | [8] |

| Cross-Reactivity (AOZ) | 100% | [4] |

| Cross-Reactivity (AMOZ, AHD, SEM) | < 0.1% | [4] |

Table 2: Sample Recovery Rates

| Sample Matrix | Typical Recovery Rate | Reference |

| Muscle, Liver, Egg | 80% ± 25% | [4] |

| Honey, Milk | 75% ± 15% | [4] |

| Fish, Shrimp | 86.2% - 118.5% | [8] |

| Egg (Solvent Extraction) | Not specified, but detection capability is 0.3 µg/kg | [9][10] |

Table 3: Detection Capability (CCβ) in Eggs

| Extraction Method | Detection Capability (µg/kg) | Reference |

| Buffer Extraction | 0.6 | [9][11] |

| Solvent Extraction | 0.3 | [9][11] |

| Solid Phase Extraction | 0.3 | [9][11] |

CCβ (Detection capability) is the smallest content of the substance that may be detected, identified and/or quantified in a sample with an error probability of β.

Conclusion

The competitive ELISA kit for this compound provides a sensitive and reliable method for the quantitative analysis of the furazolidone metabolite in various food matrices. The detailed protocol for sample preparation, including hydrolysis and derivatization, is critical for accurate results. The assay's performance, characterized by low detection limits and high specificity, makes it a valuable tool for food safety monitoring and regulatory compliance. An excellent correlation between ELISA and LC-MS/MS results has been demonstrated, validating its use for screening purposes.[10]

References

- 1. algimed.com [algimed.com]

- 2. AOZ FAST ELISA - Biorex Food Diagnostics - BFD Food Safety Innovation [biorexfooddiagnostics.com]

- 3. food.r-biopharm.com [food.r-biopharm.com]

- 4. file.elabscience.com [file.elabscience.com]

- 5. researchgate.net [researchgate.net]

- 6. atzlabs.com [atzlabs.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Starfos | Validation of a monoclonal antibody-based ELISA for the quantification of the furazolidone metabolite (AOZ) in eggs using various sample preparation [starfos.tacr.cz]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Application Note: Sample Preparation for the Analysis of 2-NP-AOZ in Fish Tissue

AN-001

Audience: Researchers, scientists, and drug development professionals involved in food safety, veterinary drug residue analysis, and analytical chemistry.

Introduction

Furazolidone is a synthetic nitrofuran antibiotic that has been widely banned for use in food-producing animals due to concerns about its carcinogenic and mutagenic effects on human health[1][2]. Following administration, furazolidone is rapidly metabolized to 3-amino-2-oxazolidinone (AOZ), which covalently binds to tissue proteins[3]. These tissue-bound residues are very stable, making AOZ an ideal marker for detecting the illegal use of furazolidone[4][5].

For analytical purposes, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the direct detection of AOZ is challenging. The standard analytical strategy involves the release of protein-bound AOZ through acid hydrolysis. The released AOZ is then simultaneously derivatized with 2-nitrobenzaldehyde (2-NBA) to form the stable derivative, 3-((2-nitrophenyl)methylene)-amino)-2-oxazolidinone (2-NP-AOZ)[6][7][8]. This derivative has improved chromatographic properties and ionization efficiency, making it suitable for sensitive detection by LC-MS/MS[5]. This application note provides a detailed protocol for the sample preparation of fish tissue for the analysis of this compound.

Principle of the Method

The sample preparation workflow involves several key steps. First, the edible fish tissue is homogenized to ensure sample uniformity. A weighed portion of the homogenate then undergoes acid-catalyzed hydrolysis to cleave the covalent bonds between AOZ and tissue proteins. Concurrently, the released AOZ reacts with 2-nitrobenzaldehyde (2-NBA) to form the this compound derivative. After derivatization, the reaction mixture is neutralized, and the this compound is extracted from the aqueous matrix into an organic solvent, typically ethyl acetate, via liquid-liquid extraction (LLE). The organic extract is then evaporated to dryness and reconstituted in a suitable solvent for injection into the LC-MS/MS system.

Materials and Reagents

-

Standards: 3-amino-2-oxazolidinone (AOZ), this compound, and isotopically labeled internal standards (e.g., AOZ-d4).

-

Solvents: Methanol (HPLC grade), Ethyl Acetate (HPLC grade), n-Hexane (HPLC grade), Dimethyl Sulfoxide (DMSO).

-

Reagents: Hydrochloric Acid (HCl), 2-Nitrobenzaldehyde (2-NBA), Potassium Dihydrogen Phosphate (K₂HPO₄), Sodium Hydroxide (NaOH).

-

Water: Deionized HPLC grade water.

-

Equipment: High-speed blender or food processor, analytical balance, 50 mL polypropylene centrifuge tubes, vortex mixer, refrigerated centrifuge, water bath or incubator (37 °C), nitrogen evaporator, pH meter.

Quantitative Data Summary

The following table summarizes the performance characteristics of various methods for the determination of AOZ in fish and other aquatic products.

| Matrix | Analytical Method | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |

| Catfish Muscle | LC-MS/MS | - | ≥ 1 | - | [6] |

| Cultured Fish | ELISA | 0.025 - 0.1 | - | - | [7][8] |

| Animal Tissue | LC-MS/MS | - | 0.02 - 0.5 | ~40 | [1] |

| Aquatic Products | UHPLC-MS/MS | 0.003 | - | 94 - 112.9 | |

| Fish Samples | UPLC-MS/MS | 0.5 | 1.5 | 88 - 112 | [4] |

| Fish Feeds | LC-ESI-MS/MS | 0.05 | - | 95.6 - 102.8 | [9] |

| Fish Samples | UPLC-DAD | 0.25 - 0.33 | 0.80 - 1.10 | 89.8 - 101.9 | [10][11] |

| Fish Samples | UPLC-MS/MS | - | 0.1 (µg/L) | 55.0 - 73.2 | [12] |

| Prawn Tissue | ELISA | 0.1 | - | - | [13] |

LOD: Limit of Detection; LOQ: Limit of Quantification.

Detailed Experimental Protocol

This protocol is a synthesis of established methods for the preparation of fish samples for this compound analysis.

Step 1: Sample Homogenization

1.1. Use only the edible parts of the fish tissue. Cut the tissue into small pieces. 1.2. Homogenize the tissue using a high-speed blender or food processor until a uniform paste is achieved.[5][6] 1.3. Store the homogenized sample in an airtight container at or below -20 °C until analysis.

Step 2: Hydrolysis and Derivatization

2.1. Weigh 2.0 ± 0.1 g of the homogenized fish tissue into a 50 mL polypropylene centrifuge tube.[5] 2.2. Optional: Add appropriate internal standards at this stage. 2.3. Add 5 mL of 0.2 M HCl to the tube.[5] 2.4. Add 150 µL of 50 mM 2-NBA (prepared in DMSO).[3][5] 2.5. Vortex the tube vigorously for approximately 1-2 minutes to ensure the sample is well-dispersed. 2.6. Incubate the sample in a water bath or incubator at 37 °C for 16 hours (overnight).[1][3][5]

- Alternative Rapid Method: For faster turnaround, a thermostatic ultrasound-assisted derivatization can be performed at 60 °C for 2 hours.[10][11]

Step 3: Liquid-Liquid Extraction (LLE)

3.1. After incubation, allow the sample to cool to room temperature. 3.2. Neutralize the sample by adjusting the pH to approximately 7.4. This can be achieved by adding 6 mL of 0.1 M K₂HPO₄, followed by dropwise addition of 0.8 M NaOH while monitoring the pH.[3] 3.3. Add 10 mL of ethyl acetate to the tube. 3.4. Cap the tube securely and vortex for 5 minutes. 3.5. Centrifuge the sample for 10 minutes at approximately 3000-4000 rpm to separate the organic and aqueous layers.[6] 3.6. Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. 3.7. Repeat the extraction (steps 3.3 to 3.6) with another 10 mL of ethyl acetate and combine the organic extracts.[6]

Step 4: Evaporation and Reconstitution

4.1. Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen gas at a temperature no higher than 60 °C.[6] 4.2. Reconstitute the dried residue in 1 mL of a suitable solvent compatible with the LC-MS/MS mobile phase (e.g., a mixture of water and methanol). 4.3. Vortex the reconstituted sample for 10-20 seconds to dissolve the residue.[6] 4.4. Filter the sample through a 0.45 µm syringe filter into an autosampler vial. The sample is now ready for LC-MS/MS analysis.[6]

Visualizations

Experimental Workflow Diagram

References

- 1. spectroscopyworld.com [spectroscopyworld.com]

- 2. shopshimadzu.com [shopshimadzu.com]

- 3. agilent.com [agilent.com]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. pepolska.pl [pepolska.pl]

- 6. fsis.usda.gov [fsis.usda.gov]

- 7. Development and residue screening of the furazolidone metabolite, 3-amino-2-oxazolidinone (AOZ), in cultured fish by an enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determinations of residual furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in fish feeds by HPLC-UV and LC-MS/MS, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]